molecular formula C15H22N2OS B4079371 N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B4079371
M. Wt: 278.4 g/mol
InChI Key: WPYHNRIEZMGREG-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a hydroxymethyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent under basic conditions.

    Attachment of the Carbothioamide Group: This can be done using a thiocarbonyl reagent, such as thiourea, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbothioamide group can interact with metal ions or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBONITRILE: Similar structure but with a carbonitrile group instead of a carbothioamide group.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-11-5-6-14(12(2)8-11)16-15(19)17-7-3-4-13(9-17)10-18/h5-6,8,13,18H,3-4,7,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHNRIEZMGREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(2,4-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

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